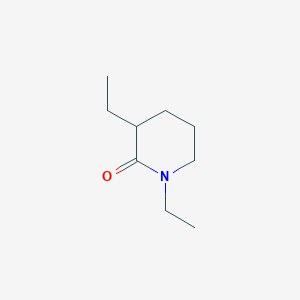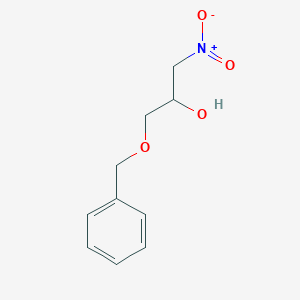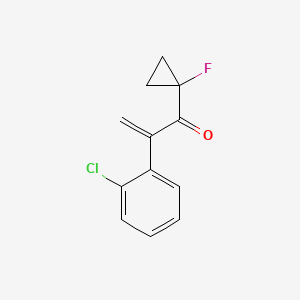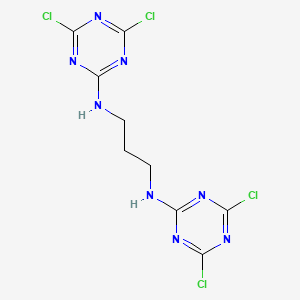
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine is a compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4,6-dichloro-1,3,5-triazin-2-yl groups attached to a propane-1,3-diamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine typically involves the reaction of cyanuric chloride with propane-1,3-diamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms by the amine groups. The reaction is usually performed in an organic solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to maintain precise control over reaction conditions. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine rings can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols are commonly used. .
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a triazine derivative with an amine group replacing the chlorine atom .
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine involves its interaction with nucleophilic sites in biological macromolecules. The triazine rings can form covalent bonds with amino, thiol, or hydroxyl groups in proteins and enzymes, leading to the inhibition of their activity . This interaction is the basis for its antimicrobial and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(4,6-dichloro-1,3,5-triazin-2-yl)-2,6-diaminohexanic acid: Similar structure but with a hexane backbone instead of propane.
4,6-Dichloro-1,3,5-triazine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of a propane-1,3-diamine backbone. This structure imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Propiedades
Número CAS |
273212-22-9 |
|---|---|
Fórmula molecular |
C9H8Cl4N8 |
Peso molecular |
370.0 g/mol |
Nombre IUPAC |
N,N'-bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C9H8Cl4N8/c10-4-16-5(11)19-8(18-4)14-2-1-3-15-9-20-6(12)17-7(13)21-9/h1-3H2,(H,14,16,18,19)(H,15,17,20,21) |
Clave InChI |
JHGMVIQDSFHILD-UHFFFAOYSA-N |
SMILES canónico |
C(CNC1=NC(=NC(=N1)Cl)Cl)CNC2=NC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


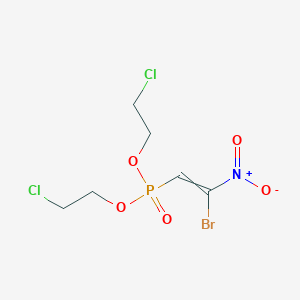


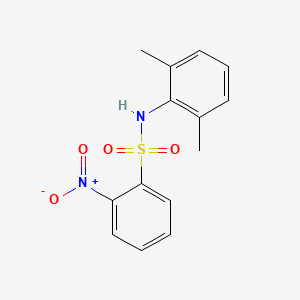
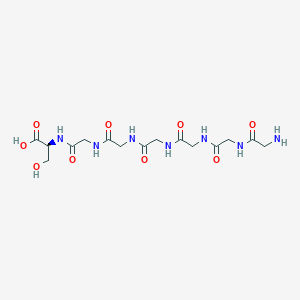
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
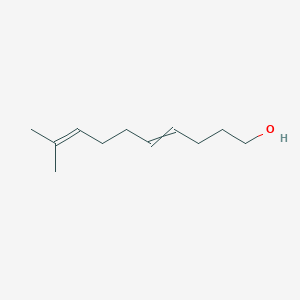
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)
![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
